Diphenylpiperidinomethyldioxolan

Description

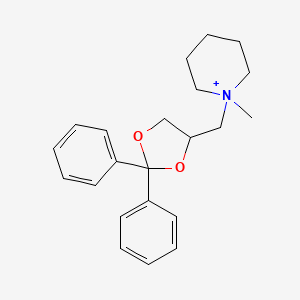

Diphenylpiperidinomethyldioxolan Iodide (CAS No. 21216-78-4, C₂₂H₂₈INO₂, molecular weight 465.37) is a synthetic organic compound featuring a dioxolane ring (a five-membered cyclic ether with two oxygen atoms), a piperidine moiety, and two phenyl groups. Its structural complexity suggests possible use in central nervous system (CNS) targeting or as an antimicrobial agent, given analogs with similar scaffolds .

Properties

IUPAC Name |

1-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO2/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14,21H,4,9-10,15-18H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAHRIYYSZDPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)CC2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NO2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860262 | |

| Record name | 1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172343-54-3 | |

| Record name | Diphenylpiperidinomethyldioxolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172343543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLPIPERIDINOMETHYLDIOXOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJM30TGD9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylpiperidinomethyldioxolan typically involves the reaction of piperidine with diphenylmethanol and dioxolane under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diphenylpiperidinomethyldioxolan undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Diphenylpiperidinomethyldioxolan has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including its use as a neuropsychiatric agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diphenylpiperidinomethyldioxolan involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique structure warrants comparison with three categories of analogs: dioxolane derivatives , piperidine-containing compounds , and diphenyl-substituted molecules .

Dioxolane Derivatives

Dioxolane rings are known for modulating toxicity and metabolic stability. For example:

- 1,3-Dioxolane (CAS No. 646-06-0): A simple dioxolane with solvent properties. Unlike Diphenylpiperidinomethyldioxolan, its lack of aromatic and nitrogenous groups reduces bioactivity but increases volatility .

- Piperonyl derivatives (e.g., isosafrole): Methylenedioxybenzene analogs exhibit antifungal properties. Substitutions at the 2-position (e.g., nitrogen in this compound) significantly alter toxicity profiles. Piperidine incorporation may enhance membrane permeability compared to non-nitrogenated dioxolanes .

Table 1: Toxicity Comparison of Dioxolane Derivatives

Piperidine-Containing Analogs

Piperidine rings contribute to CNS activity due to their basicity and ability to cross the blood-brain barrier:

- Diphenidine (CAS No. 36794-52-2): A dissociative anesthetic with a diphenylethyl-piperidine structure. Unlike this compound, it lacks the dioxolane ring, which may reduce metabolic stability but increase lipophilicity .

- Diphenylpyraline Hydrochloride (CAS No. 132-18-3): An antihistamine with a diphenylmethyl-piperidine core. The absence of dioxolane and iodine likely reduces its molecular weight (317.86 vs. 465.37) and alters receptor selectivity .

Table 2: Pharmacological Comparison of Piperidine Analogs

Diphenyl-Substituted Compounds

Diphenyl groups enhance hydrophobicity and π-π stacking interactions, critical for receptor binding:

- Diphenylmethane diisocyanate (CAS No. 101-68-8): A polymer precursor with high reactivity and health risks (respiratory toxicity). This compound’s iodine and piperidine may mitigate such risks by stabilizing the molecule .

- Tofenamic acid (a diphenylamine analog): Used as an NSAID. Structural similarity suggests this compound could interact with cyclooxygenase, but its dioxolane ring might redirect activity toward ion channels or microbial targets .

Research Findings and Environmental Considerations

- Environmental persistence data are lacking, but halogenated aromatics often require rigorous disposal protocols .

- Synthetic Accessibility : The dioxolane ring’s synthesis (e.g., acid-catalyzed cyclization) and iodine incorporation likely make production costlier than simpler diphenylpiperidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.